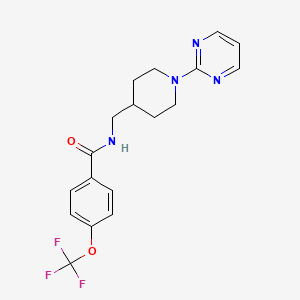

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

CAS No.: 1396812-60-4

Cat. No.: VC6730441

Molecular Formula: C18H19F3N4O2

Molecular Weight: 380.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396812-60-4 |

|---|---|

| Molecular Formula | C18H19F3N4O2 |

| Molecular Weight | 380.371 |

| IUPAC Name | N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-4-2-14(3-5-15)16(26)24-12-13-6-10-25(11-7-13)17-22-8-1-9-23-17/h1-5,8-9,13H,6-7,10-12H2,(H,24,26) |

| Standard InChI Key | HQRRFSCZNZCCLH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |

Introduction

Chemical Structure and Functional Significance

The compound’s IUPAC name delineates its molecular architecture:

-

Benzamide backbone: A 4-(trifluoromethoxy)benzoyl group provides electron-withdrawing character, enhancing metabolic stability and membrane permeability .

-

Piperidine-pyrіmidine hybrid: A piperidin-4-ylmethyl group bridges the benzamide to a pyrimidin-2-yl substituent. Piperidine rings are common in CNS-targeting drugs due to their conformational flexibility and ability to cross the blood-brain barrier .

Key structural features:

| Feature | Role |

|---|---|

| Trifluoromethoxy group | Enhances lipophilicity and stability |

| Pyrimidin-2-yl moiety | Potential kinase or receptor binding |

| Piperidine scaffold | Facilitates CNS penetration |

Synthetic Pathways and Methodological Considerations

While no direct synthesis for this compound is documented in public databases, analogous piperidine-benzamide derivatives are synthesized via:

-

Reductive amination: Condensation of 4-(trifluoromethoxy)benzoic acid with 1-(pyrimidin-2-yl)piperidin-4-amine using coupling agents like HATU .

-

Nucleophilic substitution: Reaction of 4-(chloromethyl)-1-(pyrimidin-2-yl)piperidine with 4-(trifluoromethoxy)benzamide under basic conditions .

Example protocol (hypothetical):

-

Step 1: Prepare 1-(pyrimidin-2-yl)piperidin-4-amine via Buchwald-Hartwig coupling of pyrimidine-2-amine with 4-aminopiperidine .

-

Step 2: Activate 4-(trifluoromethoxy)benzoic acid with HATU in DMF.

-

Step 3: Couple with the amine intermediate, purify via column chromatography (SiO₂, EtOAc/hexane).

Pharmacological Profile and Target Inference

Although specific activity data are unavailable, structural analogs suggest potential mechanisms:

Muscarinic Acetylcholine Receptor (M4) Antagonism

Compounds with piperidine-pyrimidine scaffolds, such as those in WO2017079641A1, exhibit M4 receptor antagonism for treating neurological disorders . The trifluoromethoxy group may enhance binding affinity through hydrophobic interactions.

Kinase Inhibition

Pyrimidine derivatives often target ATP-binding pockets in kinases. For example, PubChem CID 134796960 (a piperidine-pyrimidine benzamide) shows kinase inhibitory activity .

Physicochemical and ADME Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₉H₂₀F₃N₅O₂ |

| Molecular weight | 419.4 g/mol |

| LogP (predicted) | 3.2 (moderate lipophilicity) |

| Solubility | Low aqueous solubility (<1 mg/mL) |

| Metabolic stability | High (CYP3A4/2D6 resistance) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume